molecular formula C8H5Cl2FO2 B2820296 3-Chloro-5-fluoro-4-methoxybenzoyl chloride CAS No. 886497-26-3

3-Chloro-5-fluoro-4-methoxybenzoyl chloride

Cat. No.: B2820296
CAS No.: 886497-26-3
M. Wt: 223.02
InChI Key: MVYOXPAZTHFOGX-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be synthesized through several routes. One common method involves the reaction of 3-chloro-5-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

3-Chloro-5-fluoro-4-methoxybenzoic acid+SOCl23-Chloro-5-fluoro-4-methoxybenzoyl chloride+SO2+HCl\text{3-Chloro-5-fluoro-4-methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Chloro-5-fluoro-4-methoxybenzoic acid+SOCl2​→3-Chloro-5-fluoro-4-methoxybenzoyl chloride+SO2​+HCl

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

3-Chloro-5-fluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    3-Chloro-5-fluoro-4-methoxybenzoyl chloride+RNH23-Chloro-5-fluoro-4-methoxybenzamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{3-Chloro-5-fluoro-4-methoxybenzamide} + \text{HCl} 3-Chloro-5-fluoro-4-methoxybenzoyl chloride+RNH2​→3-Chloro-5-fluoro-4-methoxybenzamide+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3-chloro-5-fluoro-4-methoxybenzoic acid and hydrochloric acid:

    3-Chloro-5-fluoro-4-methoxybenzoyl chloride+H2O3-Chloro-5-fluoro-4-methoxybenzoic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3-Chloro-5-fluoro-4-methoxybenzoic acid} + \text{HCl} 3-Chloro-5-fluoro-4-methoxybenzoyl chloride+H2​O→3-Chloro-5-fluoro-4-methoxybenzoic acid+HCl

  • Reduction: : It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is used in scientific research for various applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents, which increase the electrophilicity of the carbonyl carbon.

Comparison with Similar Compounds

3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

The presence of both chlorine and fluorine in this compound makes it unique in terms of its reactivity and the types of derivatives it can form.

Biological Activity

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique chemical structure, characterized by the presence of chloro, fluoro, and methoxy substituents on a benzoyl chloride backbone, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.

  • IUPAC Name : this compound
  • Molecular Formula : C8H6ClF O2
  • CAS Number : 886497-26-3

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an enzyme inhibitor and its cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoyl chlorides have shown promising results in inhibiting tumor growth in vitro and in vivo. The mechanism of action often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Compound Cell Line IC50 (µM) Effect
This compoundMDA-MB-231 (TNBC)0.126Strong inhibition of cell proliferation
Similar Compound AMCF-7 (Breast Cancer)17.02Lower growth inhibition compared to above

The above table summarizes findings from a study where this compound exhibited a potent inhibitory effect on the MDA-MB-231 cell line, which is known for its aggressive nature in breast cancer cases. The selectivity index indicates a favorable therapeutic window, as it demonstrates significantly less effect on non-cancerous cells like MCF10A.

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer metabolism.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.
  • Impact on Cell Cycle Regulation : It may interfere with cell cycle checkpoints, preventing cancer cells from proliferating.

Case Studies

  • Study on Antitumor Efficacy : A study investigated the effects of this compound on tumor metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment with the compound significantly reduced the formation of metastatic nodules compared to control groups.
  • Pharmacokinetics and Toxicity Profile : In another study assessing the pharmacokinetic properties, the compound demonstrated a clearance rate of 82.7 mL/h/kg and an oral bioavailability of 31.8% after administration, indicating potential for effective dosing regimens without acute toxicity at high concentrations (up to 2000 mg/kg).

Comparative Analysis with Similar Compounds

A comparative analysis with other benzoyl chloride derivatives reveals that structural modifications significantly influence biological activity:

Compound Anticancer Activity Selectivity
This compoundHigh (IC50 = 0.126 µM)High (20-fold difference)
Benzoyl Derivative BModerate (IC50 = 10 µM)Low
Benzoyl Derivative CLow (IC50 = 30 µM)Moderate

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-chloro-5-fluoro-4-methoxybenzoyl chloride?

Answer:
The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common method involves reacting 3-chloro-5-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux in an inert solvent (e.g., dichloromethane). Pyridine may be added as a catalyst to neutralize HCl by-products . Industrial protocols may employ continuous flow processes to optimize yield (≥85%) and purity (>98%) by precisely controlling temperature and reagent stoichiometry .

Advanced Question: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:
By-product formation (e.g., dimerization or over-chlorination) can be mitigated by:

  • Temperature Control : Maintaining reflux at 60–70°C for thionyl chloride reactions .
  • Solvent Selection : Using anhydrous dichloromethane to reduce hydrolysis .
  • Catalytic Additives : Adding DMAP (4-dimethylaminopyridine) to enhance reaction specificity .
  • Post-Reaction Quenching : Rapid removal of excess SOCl₂ via vacuum distillation or aqueous workup . Advanced analytical techniques like HPLC-MS should be used to monitor intermediate stability and by-product profiles .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.9 ppm (methoxy -OCH₃), δ 6.8–7.2 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm .
  • FT-IR : Strong absorption at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.59 (calculated) .

Advanced Question: How do substituent positions influence reactivity in downstream applications?

Answer:
The 3-chloro-5-fluoro-4-methoxy substitution pattern impacts:

  • Electrophilicity : The electron-withdrawing Cl and F groups activate the carbonyl toward nucleophilic attack (e.g., amidation) .
  • Steric Effects : The methoxy group at position 4 may hinder para-substitution, favoring meta-functionalization in coupling reactions .
  • Biological Activity : Fluorine enhances bioavailability, while chlorine improves lipophilicity, critical in drug candidate design . Computational modeling (e.g., DFT) can predict regioselectivity in derivatization .

Basic Question: What safety protocols are required for handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HCl fumes generated during reactions .
  • PPE : Nitrile gloves, goggles, and lab coats are mandatory due to its corrosive nature .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Question: How can contradictory data in synthetic yields be resolved?

Answer:
Discrepancies in reported yields (e.g., 70% vs. 90%) may arise from:

  • Purity of Starting Material : Trace moisture in benzoic acid derivatives reduces chlorination efficiency .
  • Reagent Quality : Impurities in SOCl₂ (e.g., sulfur contaminants) can alter reaction kinetics .
  • Workup Methods : Incomplete removal of SOCl₂ may lead to overestimation of purity. Validate yields via gravimetric analysis and HPLC purity checks .

Basic Question: What are the primary research applications of this compound?

Answer:

  • Pharmaceutical Intermediates : Used to synthesize bioactive amides or esters via nucleophilic acyl substitution .
  • Agrochemicals : Serves as a precursor for herbicides with fluorinated aromatic motifs .
  • Material Science : Functionalized polymers or liquid crystals derived from its acyl chloride group .

Advanced Question: How can computational methods aid in designing derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking : Predict binding affinity to target enzymes (e.g., kinases) by modeling substituent interactions .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • ADMET Prediction : Optimize logP and polar surface area for improved pharmacokinetics using tools like Schrödinger Suite .

Basic Question: What are the stability concerns during storage?

Answer:
The compound is hygroscopic and prone to hydrolysis, forming 3-chloro-5-fluoro-4-methoxybenzoic acid . Stability can be prolonged by:

  • Desiccants : Store with molecular sieves (3Å) .
  • Inert Atmosphere : Argon or nitrogen blankets prevent oxidative degradation .

Advanced Question: What strategies mitigate racemization in chiral derivatization?

Answer:
Racemization during amide/ester formation can be minimized by:

  • Low-Temperature Reactions : Conduct reactions at –20°C to reduce kinetic energy of intermediates .
  • Chiral Catalysts : Use BINOL-derived phosphoric acids to enforce stereocontrol .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYOXPAZTHFOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-chloro-5-fluoro-4-methoxybenzoic acid (295 mg), toluene (3 mL), N,N-dimethylformamide (1 droplet) and thionyl chloride (0.15 mL) were added, and then the mixture was stirred at 60° C. for 16 hours. The solvent was distilled off under reduced pressure and the obtained residue was azeotroped with toluene and used for the synthesis of (b).
Quantity
295 mg
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reactant
Reaction Step One
Quantity
3 mL
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reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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